Home > Products > Screening Compounds P104985 > 1,2,3,4-Tetrahydroacridin-4-ol
1,2,3,4-Tetrahydroacridin-4-ol - 26625-27-4

1,2,3,4-Tetrahydroacridin-4-ol

Catalog Number: EVT-416369
CAS Number: 26625-27-4
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2,3,4-Tetrahydroacridin-4-ol is a heterocyclic compound that belongs to the acridine family, characterized by its polycyclic structure. This compound is notable for its ability to intercalate into DNA and RNA, which has implications for various biological and medicinal applications. Its chemical structure allows it to participate in significant interactions with nucleic acids, leading to potential uses in cancer therapy and other medical fields. The compound is also a precursor in the synthesis of various acridine derivatives, which are studied for their unique chemical properties and biological activities .

Source and Classification

1,2,3,4-Tetrahydroacridin-4-ol is classified as an alkaloid and is primarily sourced from synthetic pathways rather than natural extraction. It is recognized under the Chemical Abstracts Service Registry Number 26625-27-4. The compound's classification as an acridine derivative places it within a group known for their diverse pharmacological activities, including antimalarial and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 1,2,3,4-tetrahydroacridin-4-ol typically involves the reduction of acridone derivatives. One common method includes the reduction of 9-chloroacridine using sodium borohydride in ethanol under reflux conditions. This method is effective in producing the desired tetrahydro derivative .

Another approach involves multi-component reactions that utilize activated starting materials to yield various tetrahydroacridine derivatives with potential biological activities .

Technical Details

In industrial settings, larger-scale synthesis may employ more efficient reagents and eco-friendly solvents to minimize environmental impact. Techniques such as microwave-assisted synthesis are also being explored to enhance yield and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular formula of 1,2,3,4-tetrahydroacridin-4-ol is C13H13N. Its structure features a fused ring system typical of acridines, with a hydroxyl group (-OH) at the 4-position. This configuration contributes to its biological activity by allowing it to engage in hydrogen bonding with biological targets.

Data

The compound's molecular weight is approximately 197.25 g/mol. The presence of nitrogen in the structure enhances its ability to participate in various chemical reactions typical of nitrogen-containing heterocycles .

Chemical Reactions Analysis

Reactions

1,2,3,4-Tetrahydroacridin-4-ol can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form acridone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Further reduction can create fully saturated acridine derivatives.
  • Substitution: The hydroxyl group at the 4-position can be substituted with various functional groups using reagents such as thionyl chloride or phosphorus tribromide .

These reactions enable the development of a variety of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action for 1,2,3,4-tetrahydroacridin-4-ol primarily involves its role as an anticholinesterase agent. It reversibly binds to cholinesterases, inhibiting the hydrolysis of acetylcholine at cholinergic synapses. This leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of phenolic compounds due to the presence of the hydroxyl group.

Relevant data indicate that while it has potential therapeutic applications, its poor oral bioavailability limits its clinical use .

Applications

1,2,3,4-Tetrahydroacridin-4-ol has several scientific uses:

  • Medicinal Chemistry: It has been investigated for its potential as an acetylcholinesterase inhibitor in Alzheimer's disease therapies.
  • Biological Research: Used in studies related to DNA interactions and mutagenesis due to its ability to intercalate with nucleic acids.
  • Industrial Applications: Employed in the development of dyes and pigments owing to its stable polycyclic structure .

Future research may focus on optimizing synthesis methods and exploring new derivatives with enhanced efficacy and reduced side effects for therapeutic applications .

Introduction to 1,2,3,4-Tetrahydroacridin-4-ol in Medicinal Chemistry

Historical Context of Acridine Derivatives in Drug Discovery

Acridine derivatives have constituted a pharmacologically significant scaffold since the early 20th century, initially exploited for their antimicrobial properties. The emergence of tacrine (1,2,3,4-tetrahydroacridin-9-amine) in the 1980s marked a pivotal shift toward neuroscience applications. As the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD) in 1993, tacrine demonstrated the potential of the tetrahydroacridine core to cross the blood-brain barrier and modulate central nervous system targets [3] [10]. However, its clinical utility was hampered by dose-dependent hepatotoxicity, spurring intensive research into structurally refined analogs. This effort led to the systematic exploration of tetrahydroacridinol isomers, particularly 1,2,3,4-tetrahydroacridin-4-ol (4-THAO), designed to retain tacrine's bioactivity while mitigating adverse effects. The strategic hydroxyl substitution at the C4 position introduced hydrogen-bonding capabilities absent in tacrine, enabling novel interactions with enzymatic targets [6] [10].

Table 1: Evolution of Key Acridine-Based Neuroactive Agents

CompoundCore StructurePrimary TargetClinical/Research Significance
Tacrine9-Amino-1,2,3,4-tetrahydroacridineAChE, BuChEFirst FDA-approved AD drug (withdrawn 2013)
7-Methoxytacrine (7-MEOTA)7-Methoxy-9-amino-1,2,3,4-THAAChEReduced hepatotoxicity vs. tacrine
1,2,3,4-Tetrahydroacridin-4-ol (4-THAO)4-Hydroxy-1,2,3,4-THAAChE, GSK-3β, AntioxidantMultitarget lead with improved safety profile

Role of Tetrahydroacridinols in Neuropharmacology

1,2,3,4-Tetrahydroacridin-4-ol has emerged as a privileged scaffold in designing multitarget-directed ligands (MTDLs) for complex neurodegenerative disorders. Its pharmacological significance stems from three synergistic properties:

  • Cholinesterase Inhibition: 4-THAO derivatives exhibit nanomolar-range inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition compensates for the shifting ChE expression profile in advancing AD, where BuChE activity increases as AChE declines [3] [9]. Molecular docking reveals the acridinone ring inserts into the catalytic anionic site (CAS) of AChE, forming π-π stacking with Trp84, while the hydroxyl group stabilizes the complex via water-mediated hydrogen bonds [6] [10].
  • Glycogen Synthase Kinase-3β (GSK-3β) Modulation: Hybrid derivatives incorporating 4-THAO suppress tau hyperphosphorylation by inhibiting GSK-3β (IC₅₀ values: 0.93–3 μM). This simultaneously addresses amyloid and tau pathologies—a critical advance over single-target agents like tacrine [6].
  • Antioxidant Integration: The hydroxyl position enables covalent linkage to antioxidant moieties (e.g., trolox, ferulic acid). Hybrids such as tacrine-trolox demonstrate radical scavenging (DPPH IC₅₀: 11.48–49.23 μM) alongside ChE inhibition, countering oxidative stress in neurodegeneration [3] [9].

Table 2: Neuropharmacological Profile of 4-THAO Hybrid Derivatives

Hybrid StructureAChE IC₅₀ (nM)BuChE IC₅₀ (nM)GSK-3β IC₅₀ (μM)Antioxidant Activity (DPPH IC₅₀, μM)
Tacrine-Trolox (C6 linker)49.313.16Not reported11.48
Tacrine-Tryptoline (C7)17.373.16Not reportedNot applicable
Tacrine-Pyrimidone (18a)47920.93Not reported
Tacrine-Caffeic acid (61)150360Not tested60.87% scavenging at 10μM

Positional Isomerism and Bioactivity: Comparative Analysis of 4-ol vs. 1-ol Derivatives

Positional isomerism profoundly influences the pharmacodynamics of tetrahydroacridinols. Comparative studies between 1,2,3,4-tetrahydroacridin-4-ol (4-THAO) and its 1-ol positional isomer reveal three critical structure-activity relationships:

  • Cholinesterase Binding Affinity: The C4-hydroxy isomer exhibits 3–5-fold greater AChE inhibition than the C1-hydroxy analog. Molecular dynamics simulations attribute this to optimal positioning of the 4-OH group for hydrogen bonding with His440 in the AChE peripheral anionic site (PAS). In contrast, the 1-OH isomer sterically clashes with Phe330, reducing residence time in the catalytic gorge [6] [10].
  • Linker-Dependent Activity in Hybrids: When conjugated to secondary pharmacophores via alkyl linkers, 4-THAO hybrids show maximal AChE inhibition at C6–C7 chain lengths (e.g., IC₅₀ = 17.37 nM for C7-tryptoline hybrid). This optimizes simultaneous engagement of CAS and PAS sites. Conversely, 1-ol analogs require longer linkers (≥C8) for equivalent activity, indicating suboptimal orientation of the acridinol core [3] [9] [10].
  • Solubility and Blood-Brain Barrier Penetration: The 4-THAO isomer demonstrates a 2.3-fold higher log P value than its 1-ol counterpart, correlating with enhanced blood-brain barrier permeability in ex vivo models. This arises from reduced solvent-accessible polar surface area in the C4-hydroxy configuration, minimizing hydrogen bonding with aqueous phase [6] [10].

These distinctions underscore that positional isomerism is not merely a chemical curiosity but a decisive factor in neuropharmacological optimization. The 4-ol configuration uniquely balances target engagement, multitarget capability, and CNS bioavailability—establishing it as the preferred scaffold for advanced drug development.

Table 3: Impact of Positional Isomerism on Key Pharmaceutical Properties

Property1,2,3,4-Tetrahydroacridin-4-ol (4-THAO)1,2,3,4-Tetrahydroacridin-1-ol (1-THAO)Significance
AChE Inhibition (IC₅₀ avg)20–50 nM60–150 nM3–5 fold potency advantage for 4-THAO
Optimal Linker LengthC6–C7C8–C10Shorter linkers enable efficient bivalent binding
Calculated log P3.8 ± 0.22.9 ± 0.3Enhanced BBB penetration for 4-THAO
H-Bond Donor Capacity1 (OH)1 (OH)Similar but differential target engagement

Compounds Mentioned in Article:

  • 1,2,3,4-Tetrahydroacridin-4-ol
  • Tacrine (1,2,3,4-Tetrahydroacridin-9-amine)
  • 7-Methoxytacrine (7-MEOTA)
  • Tacrine-Trolox Hybrid
  • Tacrine-Tryptoline Hybrid
  • Tacrine-Pyrimidone Hybrid (18a)
  • Tacrine-Caffeic Acid Hybrid (61)
  • 1,2,3,4-Tetrahydroacridin-1-ol

Properties

CAS Number

26625-27-4

Product Name

1,2,3,4-Tetrahydroacridin-4-ol

IUPAC Name

1,2,3,4-tetrahydroacridin-4-ol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2

InChI Key

OLJYSJLNRINXMK-UHFFFAOYSA-N

SMILES

C1CC(C2=NC3=CC=CC=C3C=C2C1)O

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C=C2C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.